molecular formula C5H3FN2O2 B072422 2-Fluoro-3-nitropyridine CAS No. 1480-87-1

2-Fluoro-3-nitropyridine

Cat. No.: B072422
CAS No.: 1480-87-1
M. Wt: 142.09 g/mol
InChI Key: QDKIYDGHCFZBGC-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitropyridine is an organic compound with the molecular formula C5H3FN2O2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by a fluorine atom and a nitro group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitropyridine typically involves the fluorination of 3-nitropyridine. One common method includes the reaction of 3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (Bu4NF) in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the diazotization of 2-amino-3-nitropyridine followed by fluorination using hydrofluoric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Reduction: 2-Fluoro-3-aminopyridine.

    Oxidation: Oxidized derivatives depending on the conditions used.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-nitropyridine is largely dependent on its chemical structure. The presence of the electron-withdrawing fluorine and nitro groups significantly alters the electronic distribution within the molecule, making it a versatile intermediate in various chemical reactions. These groups can influence the reactivity of the pyridine ring, facilitating nucleophilic substitution and other reactions . The compound’s effects in biological systems are often related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic properties and reactivity patterns. This makes it particularly useful in the synthesis of compounds where precise electronic effects are required .

Properties

IUPAC Name

2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKIYDGHCFZBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376478
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-87-1
Record name 2-Fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-fluoro-3-nitropyridine interact with amino acids and peptides, and what are the downstream effects?

A: this compound acts as a highly selective nucleophile, preferentially reacting with free amino groups in amino acids and peptides under mild alkaline conditions [, ]. This reaction leads to the formation of stable N-(3-nitro-2-pyridyl) derivatives [, , ].

  • N-terminal amino acid determination: The resulting derivatives are easily hydrolyzed, allowing for the identification and quantification of the N-terminal amino acid in peptides and proteins [].
  • Peptide sequencing: The N-(3-nitro-2-pyridyl) derivatives can be further modified and utilized in cyclical degradation processes, facilitating peptide sequencing [].
  • Spectroscopic analysis: The derivatives exhibit characteristic UV-visible absorption and circular dichroism (CD) spectra, enabling the study of peptide structure and conformation [].

Q2: Can this compound be used to determine the chirality of amino acids?

A: Yes, the distinct chiroptical properties of the N-(3-nitro-2-pyridyl)amino-acid derivatives, coupled with the known reactivity of this compound, offer a novel approach for determining the absolute configuration of N-terminal amino acids in peptides []. This is possible because the CD spectra of these derivatives are sensitive to the stereochemistry of the amino acid.

Q3: Are there any advantages of using this compound over other reagents for N-terminal amino acid determination?

A3: Yes, this compound offers several advantages:

  • Mild reaction conditions: The reaction proceeds rapidly under mild alkaline conditions, minimizing side reactions or degradation of the peptide [, ].
  • Quantitative recovery: Most N-(3-nitro-2-pyridyl) amino acid derivatives, including those of proline and glycine, are quantitatively recovered after hydrolysis [].
  • Spectrophotometric detection: The derivatives are easily detectable and quantifiable using spectrophotometry [].

Q4: What are the potential applications of this compound in protein chemistry beyond N-terminal amino acid determination and peptide sequencing?

A4: The unique reactivity and spectroscopic properties of this compound derivatives suggest potential applications in:

  • Selective modification of cysteine residues: This could be valuable for studying protein structure and function, as well as for site-specific labeling [].

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